(2E)-3-(5-Bromo-2-fluorophenyl)-1-phenyl-2-propen-1-one
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Overview
Description
(2E)-3-(5-Bromo-2-fluorophenyl)-1-phenyl-2-propen-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a bromine and a fluorine atom on one of the phenyl rings, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(5-Bromo-2-fluorophenyl)-1-phenyl-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. In this case, 5-bromo-2-fluorobenzaldehyde and acetophenone are used as starting materials. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the chalcone is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(5-Bromo-2-fluorophenyl)-1-phenyl-2-propen-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Substituted phenyl derivatives with various functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
(2E)-3-(5-Bromo-2-fluorophenyl)-1-phenyl-2-propen-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (2E)-3-(5-Bromo-2-fluorophenyl)-1-phenyl-2-propen-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The presence of bromine and fluorine atoms can also influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-Bromo-2-fluorophenyl)-1-phenyl-2-propen-1-one: Similar structure but with the bromine atom in a different position.
(2E)-3-(5-Chloro-2-fluorophenyl)-1-phenyl-2-propen-1-one: Similar structure with a chlorine atom instead of bromine.
(2E)-3-(5-Bromo-2-chlorophenyl)-1-phenyl-2-propen-1-one: Similar structure with both bromine and chlorine atoms.
Uniqueness
(2E)-3-(5-Bromo-2-fluorophenyl)-1-phenyl-2-propen-1-one is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring
Properties
CAS No. |
1501975-89-8 |
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Molecular Formula |
C15H10BrFO |
Molecular Weight |
305.14 g/mol |
IUPAC Name |
(E)-3-(5-bromo-2-fluorophenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H10BrFO/c16-13-7-8-14(17)12(10-13)6-9-15(18)11-4-2-1-3-5-11/h1-10H/b9-6+ |
InChI Key |
DJNAVGDXRIGYDP-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=C(C=CC(=C2)Br)F |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=C(C=CC(=C2)Br)F |
Origin of Product |
United States |
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